3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one
Overview
Description
The compound “3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one” is a potent, orally active, brain penetrant inhibitor of Phosphodiesterase 5 (PDE5). It has demonstrated robust in vivo blood pressure lowering in a spontaneously hypertensive rat (SHR) model1.
Synthesis Analysis
Unfortunately, the exact synthesis process for this specific compound is not available in the search results. However, similar compounds are often synthesized through a series of reactions starting from commercially available precursors2.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available from the search results. However, similar compounds often contain multiple bonds, rotatable bonds, double bonds, and various ring structures3.Chemical Reactions Analysis
The chemical reactions involving this compound are not directly available from the search results. However, similar compounds are often evaluated for their affinity for certain receptors in standard binding assays2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results. However, similar compounds often have a certain number of bonds, including non-H bonds, multiple bonds, rotatable bonds, and double bonds3.Scientific Research Applications
Therapeutic Potential in Hypertension and Central Nervous System Disorders
Research has revealed the compound 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one as a potent, orally active, brain-penetrant inhibitor of phosphodiesterase 5 (PDE5). Its optimization has resulted in a promising profile for evaluating the therapeutic potential of central inhibition of PDE5. Demonstrating robust in vivo blood pressure lowering in spontaneously hypertensive rat models, this compound has also entered clinical trials, indicating its potential utility in treating hypertension and other central nervous system disorders (Hughes et al., 2010).
Anticonvulsant and Antimicrobial Activities
A series of new 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one derivatives, synthesized as potential anticonvulsant compounds, involved the reaction of appropriate substituted piperazine derivatives with kojic acid and formaline. These compounds were evaluated for their anticonvulsant activities by maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. Their neurotoxicity was also determined, highlighting the compound's potential in developing new anticonvulsant and antimicrobial therapies (Aytemi̇r et al., 2010).
Role in Stroke Recovery
Phosphodiesterase 5A (PDE5A) inhibitors, including this compound, have shown to improve functional recovery after stroke in rats. Studies have found that nearly complete inhibition of PDE5A, starting 24 hours after middle cerebral artery occlusion and continued for 7 days, resulted in nearly complete recovery of sensorimotor function. This research suggests that the compound's effect on the vasculature and potentially modulating microglial function may facilitate recovery of neuronal function (Menniti et al., 2009).
Antitubercular Properties
A series of pyrazinamide Mannich bases synthesized by reacting pyrazinamide, formaldehyde, and various substituted piperazines showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv in vitro and in vivo. This indicates the compound's potential application in tuberculosis treatment, especially considering the most active compound in the series showed a considerable decrease in bacterial load in lung and spleen tissues (Sriram et al., 2006).
Safety And Hazards
Future Directions
This compound has shown promising results in lowering blood pressure in a spontaneously hypertensive rat (SHR) model and has entered clinical trials1. Its brain penetrant property makes it a useful agent for evaluating the therapeutic potential of central inhibition of PDE51.
properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNAGRCHNMKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one | |
CAS RN |
954138-07-9 | |
Record name | PF-03049423 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954138079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03049423 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZX3Z9945 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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